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molecular formula C17H27NO2 B8745393 4-Piperidinol, 2,2,6,6-tetramethyl-1-(1-phenylethoxy)-

4-Piperidinol, 2,2,6,6-tetramethyl-1-(1-phenylethoxy)-

Cat. No. B8745393
M. Wt: 277.4 g/mol
InChI Key: APUFHRLDCFVHFO-UHFFFAOYSA-N
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Patent
US06211378B1

Procedure details

A mixture of 17.23 g (0.10 mol) of 1-oxyl-4-hydroxy-2,2,6,6-tetramethylpiperidine and 106.17 g (1.0 mol) of ethylbenzene under a nitrogen atmosphere is heated at 133° C. for 26 hours. The volatiles are removed in vacuo and the residue is triturated with diethyl ether. The precipitate of 1,4-dihydroxy-2,2,6,6-tetramethylpiperidine is collected by filtration to give 12.57 g of an off-white solid.
Quantity
17.23 g
Type
reactant
Reaction Step One
Quantity
106.17 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][N:2]1[C:7]([CH3:9])([CH3:8])[CH2:6][CH:5]([OH:10])[CH2:4][C:3]1([CH3:12])[CH3:11].[CH2:13]([C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)[CH3:14]>>[C:15]1([CH:13]([O:1][N:2]2[C:7]([CH3:8])([CH3:9])[CH2:6][CH:5]([OH:10])[CH2:4][C:3]2([CH3:12])[CH3:11])[CH3:14])[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1

Inputs

Step One
Name
Quantity
17.23 g
Type
reactant
Smiles
ON1C(CC(CC1(C)C)O)(C)C
Name
Quantity
106.17 g
Type
reactant
Smiles
C(C)C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
133 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The volatiles are removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue is triturated with diethyl ether
FILTRATION
Type
FILTRATION
Details
The precipitate of 1,4-dihydroxy-2,2,6,6-tetramethylpiperidine is collected by filtration

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C(C)ON1C(CC(CC1(C)C)O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 12.57 g
YIELD: CALCULATEDPERCENTYIELD 45.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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